molecular formula C11H13F3N2O3S B1676157 Mefluidide CAS No. 53780-34-0

Mefluidide

Cat. No.: B1676157
CAS No.: 53780-34-0
M. Wt: 310.29 g/mol
InChI Key: OKIBNKKYNPBDRS-UHFFFAOYSA-N
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Description

Mefluidide (CAS 53780-34-0) is a potent and selective inhibitor of 3-ketoacyl-CoA synthases (KCS), key enzymes in the biosynthesis of saturated very-long-chain fatty acids (VLCFAs) . Originally developed as a plant growth regulator and herbicide, its primary mode of action is the inhibition of specific KCS isoenzymes, including KCS6, CER60, and CER1, which disrupts the formation of essential lipids for plant cuticle wax, sphingolipids, and seed storage compounds . This mechanism makes this compound a valuable chemical tool for probing the role of VLCFAs in plant development, cell signaling, and stress responses in research settings. The compound is classified as a growth retardant and is absorbed primarily through the foliage, leading to growth inhibition . Its specific action on the VLCFA elongation complex provides researchers with a selective means to study lipid biosynthesis pathways and their broader implications for plant physiology. This compound is supplied as an analytical standard for use in herbicide research, metabolic profiling, and physiological studies in plants . This product is intended for research and analytical applications and is strictly for research use only.

Properties

IUPAC Name

N-[2,4-dimethyl-5-(trifluoromethylsulfonylamino)phenyl]acetamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13F3N2O3S/c1-6-4-7(2)10(5-9(6)15-8(3)17)16-20(18,19)11(12,13)14/h4-5,16H,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIBNKKYNPBDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)NS(=O)(=O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7034709
Record name Mefluidide
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Molecular Weight

310.29 g/mol
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Physical Description

Solid; [Merck Index] Formulations include granular, ready-to-use liquid, and soluble liquid concentrate; [Reference #1] White, odorless, crystalline solid; [Chem Service MSDS]
Record name Mefluidide
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Solubility

In water, 180 mg/L at 23 °C, In water, 0.18 g/L at 25 °C, Solubility at 25 °C (g/L): benzene 0.31; dichloromethane 2.1; 1-octanol 17; methanol 310; acetone 350, Soluble in acetone, methanol; slightly soluble in benzene, Solubility in acetone 350, methanol 310, acetonitrile 64, ethyl acetate 50, n-octanol 17, diethyl ether 3.9, dichloromethane 2.1, benzene 0.31, xylene 0.12 (all in g/L, 23 °C)
Record name Mefluidide
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Vapor Pressure

VP: <1X10-4 mm Hg at 25 °C
Record name Mefluidide
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Color/Form

Crystalline solid, Crystals

CAS No.

53780-34-0
Record name Mefluidide
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Record name Mefluidide
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Record name 2',4'-dimethyl-5'-(trifluoromethanesulphonamido)acetanilide
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Melting Point

183-185 °C
Record name Mefluidide
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6698
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Acetylation of 2,4-Dimethyl-5-Nitroaniline

The initial step entails acetylation using acetyl chloride under controlled conditions. Reacting 2,4-dimethyl-5-nitroaniline with acetyl chloride in the presence of a base such as pyridine yields N-(2,4-dimethyl-5-nitrophenyl)acetamide. This intermediate is critical for introducing the acetamide moiety while preserving the nitro group for subsequent reduction.

Reduction of the Nitro Group

Catalytic hydrogenation or chemical reduction converts the nitro group to an amine. Palladium-on-carbon (Pd/C) in a hydrogen atmosphere is typically employed, producing N-(5-amino-2,4-dimethylphenyl)acetamide. This step requires precise control of temperature (25–50°C) and pressure (1–3 atm) to avoid over-reduction or side reactions.

Sulfonylation with Trifluoromethylsulfonyl Chloride

The final step involves sulfonylation of the aromatic amine using trifluoromethylsulfonyl chloride. Conducted in an aprotic solvent like dichloromethane or tetrahydrofuran (THF), this reaction proceeds at 0–10°C to minimize side reactions. Triethylamine is added to scavenge HCl, yielding this compound with a purity exceeding 95% after recrystallization.

Table 1: Reaction Conditions for this compound Synthesis

Step Reagents/Conditions Temperature Yield (%)
Acetylation Acetyl chloride, pyridine 25°C 85–90
Nitro Reduction H₂, Pd/C, ethanol 50°C 92–95
Sulfonylation CF₃SO₂Cl, Et₃N, THF 0–10°C 88–90

Alternative Synthesis Strategies

Salt Formation for Enhanced Stability

This compound’s potassium (PC Code 114003) and diethanolamine (PC Code 114002) salts are biologically equivalent to the parent compound. These salts are synthesized via acid-base reactions:

  • Potassium Salt : Treatment with KOH in aqueous ethanol.
  • Diethanolamine Salt : Reaction with diethanolamine in THF.

Both salts dissociate rapidly in water (≤7 minutes) to regenerate this compound acid, ensuring equivalent herbicidal activity.

Patent-Based Modifications

Early patents describe variants using alternative sulfonating agents (e.g., mesyl chloride) or acetylating agents (acetic anhydride). However, trifluoromethylsulfonyl chloride remains optimal for achieving the desired electron-withdrawing effects on the sulfonamide group.

Industrial-Scale Manufacturing

Granulation and Formulation

This compound is commercialized as granules (e.g., Embark 2-L), soluble concentrates, and ready-to-use liquids. Granulation employs extrusion methods, where the active ingredient is blended with carriers like clay or silica. Key parameters include:

  • Thermoplastic Binders : Paraffin wax or polyethylene enhances sustained release.
  • Surfactants : Cationic surfactants (e.g., quaternary ammonium salts) improve dispersion in aqueous media.

Table 2: Physical-Chemical Properties of this compound

Property Value Source
Melting Point 106–108°C
Water Solubility 556 mg/g (25°C)
Density 0.69 g/cm³
Dissociation (pH 7) t₁/₂ = 3–7 minutes

Regulatory and Environmental Considerations

The U.S. Environmental Protection Agency (EPA) classifies this compound as a "General Use" pesticide, with reregistration evaluations confirming its low persistence in soil (DT₅₀ = 7–14 days). Manufacturing facilities must adhere to Good Agricultural Practices (GAP) to minimize occupational exposure during synthesis and formulation.

Chemical Reactions Analysis

Types of Reactions: Mefluidide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Turf Management

Mefluidide has been extensively studied for its effectiveness in turf management, particularly for controlling annual bluegrass and enhancing the establishment of desirable grass species like creeping bentgrass (Agrostis palustris).

  • Growth Suppression : Research indicates that this compound significantly reduces the shoot and root biomass of annual bluegrass. In controlled pot culture experiments, varying concentrations of this compound were applied, resulting in a curvilinear relationship between this compound concentration and growth suppression metrics such as tiller number and dry weight (Table 1) .
This compound Concentration (kg/ha)Leaf Number (4 weeks)Tiller Number (8 weeks)Shoot Dry Weight (mg)Root Dry Weight (mg)
0.006270614371
0.174552427273
0.34152011561
0.6792010747
1.672000
3.341.8010.27.2
  • Overseeding Success : In field trials, this compound application prior to overseeding with creeping bentgrass improved establishment rates by reducing competition from existing annual bluegrass. The optimal timing for application was found to be between four to six days before overseeding, allowing sufficient time for this compound uptake and translocation within the plant .

Effect on Growth Rates

This compound's impact on leaf elongation rates has been documented in various studies, showing its ability to reduce vertical shoot growth effectively. For instance, experiments comparing this compound with other growth regulators demonstrated a consistent reduction in clippings dry weight and overall vertical growth in treated plots .

Case Studies

  • Field Study on Annual Bluegrass Seedhead Control : A study aimed at determining the lowest effective rate of this compound application found that specific concentrations could significantly reduce seedhead production in annual bluegrass while maintaining turf quality . The findings indicated that applying this compound at lower concentrations during critical growth periods could enhance turf quality without compromising plant health.
  • Long-Term Effects on Turf Quality : Another field trial assessed the long-term effects of this compound on turf quality over several growing seasons. Results showed that while initial applications led to reduced growth rates, subsequent evaluations indicated recovery and sustained quality improvements in overseeded areas .

Mechanism of Action

The exact molecular mechanism of mefluidide is not fully understood. it is known to inhibit the biosynthesis of gibberellins, a class of plant hormones that regulate growth and development. By inhibiting gibberellin biosynthesis, this compound effectively retards plant growth and suppresses seedhead formation. The compound is absorbed by plant foliage and translocated to the growing tissues, where it exerts its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mefluidide is compared below with structurally or functionally related PGRs and herbicides, focusing on efficacy, toxicity, and agricultural applications.

Paclobutrazol

Parameter This compound Paclobutrazol
Mode of Action Inhibits cell division, ethylene induction Gibberellin biosynthesis inhibitor
Turfgrass Quality Reduces quality initially (3 weeks post-application) but recovers by week 6 Maintains "very good" appearance from week 1
Seedhead Suppression 75–100% suppression at 0.4 kg/ha Not reported; primarily used for growth retardation
Environmental Impact Low acute toxicity (EPA Category III–IV) Persistent in soil; potential groundwater contaminant

Amidochlor

Parameter This compound Amidochlor
Application Rate 0.4 kg/ha for seedhead control 2.8–3.4 kg/ha for similar efficacy
Recovery Time Turfgrass recovers by 8 weeks No delay in spring green-up
Non-Target Effects No adverse effects on root biomass Slight root suppression at high doses

Ethephon

Parameter This compound Ethephon
Function Seedhead suppression, cold protection Ethylene release for fruit ripening
Efficacy Effective at 0.4 kg/ha Ineffective for seedhead control
Phytotoxicity Temporary quality reduction Risk of leaf abscission at high doses

Flurprimidol

Parameter This compound Flurprimidol
Synergy with Herbicides Additive effect with MSMA/metribuzin Antagonistic with 2,4-D mixtures
Growth Suppression Moderate (4.5%/h particle passage) Stronger suppression in turfgrass

Key Research Findings

Forage and Livestock Performance

  • This compound-treated tall fescue increased cattle weight gain by 25% (86 kg vs. 69 kg in untreated pastures) due to higher dry matter intake (8.3 kg/d vs. 7.3 kg/d) and digestibility (65% vs. 61%) .
  • Nitrogen content in esophageal extrusa was 63% higher in treated pastures, enhancing protein availability .

Gene Expression and Stress Tolerance

  • In maize, this compound upregulated pMF9 (a stamen-specific promoter-binding protein) and pMF33 (peroxidase homolog), which remained active under 4°C stress for 4 days .
  • SOD activity peaked 8–12 hours post-treatment, mitigating oxidative damage during cold stress .

Ecotoxicology

  • This compound-DEA salt showed low toxicity to aquatic species (96-hour LC50 >84.75 mg/L in sheepshead minnow) .
  • No carcinogenicity observed in rats or mice .

Limitations and Trade-offs

  • Variable Weed Control : this compound inconsistently enhanced bentazon/acifluorfen efficacy compared to petroleum oil concentrates .
  • Initial Phytotoxicity : Reduced turfgrass quality for 3 weeks post-application, necessitating careful timing .

Biological Activity

Mefluidide is a synthetic herbicide and plant growth regulator primarily used in turf management and ornamental horticulture. Its biological activity is characterized by its ability to inhibit plant growth, particularly in grasses, and its potential environmental impacts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various plant species, and relevant case studies.

This compound belongs to the class of chemicals known as sulfonamides, which are characterized by their ability to interfere with plant growth processes. Its primary mode of action involves the inhibition of gibberellin biosynthesis, a crucial hormone in plant growth regulation. By inhibiting gibberellin production, this compound effectively stunts the growth of target plants, leading to reduced height and delayed flowering.

Effects on Plant Growth

The application of this compound has been extensively studied in various grass species. Key findings include:

  • Growth Regulation : this compound has been shown to significantly reduce the shoot dry weight of grasses such as annual bluegrass (Poa annua L.) when applied at specific concentrations. For instance, studies indicated that higher concentrations of this compound resulted in a marked decrease in shoot biomass compared to untreated controls .
  • Turf Quality : Research indicates that this compound can improve the quality of turfgrass by regulating growth patterns and minimizing the formation of seed heads. This is particularly beneficial for maintaining aesthetic appeal in managed landscapes .
Plant Species Application Rate (kg/ha) Effect on Growth
Annual Bluegrass0.14Reduced shoot dry weight
Crested Wheatgrass0.14Improved forage quality
Ornamental GrassesVariableControlled height and flowering

Ecotoxicity and Environmental Fate

This compound's impact on non-target organisms and its environmental fate have also been subjects of investigation:

  • Ecotoxicity : Studies have shown that this compound exhibits moderate toxicity to certain aquatic organisms like Daphnia magna, with reported effects varying based on concentration levels . The compound has been classified as having low acute toxicity for mammals but poses risks to birds at higher exposure levels.
  • Environmental Persistence : this compound is considered to have a moderate environmental persistence profile, with degradation influenced by soil type and microbial activity. In controlled studies, it was noted that this compound residues can remain detectable in soil for extended periods post-application .

Case Studies

Several case studies highlight the practical applications and implications of this compound use:

  • Turf Management : A study conducted on turfgrass management demonstrated that applying this compound at recommended rates effectively controlled unwanted grass species while promoting desirable turf quality. The results indicated a significant reduction in seed head formation, which is critical for maintaining turf aesthetics during peak growing seasons .
  • Forage Quality Improvement : In experiments involving crested wheatgrass, this compound application led to enhanced forage quality due to regulated growth patterns. This was particularly beneficial for livestock grazing systems where forage quality directly affects animal health and productivity .
  • Regulatory Considerations : this compound has faced scrutiny regarding its environmental impact and human health risks. Regulatory assessments have concluded that while it poses low acute risks to mammals, caution is warranted due to potential chronic effects on avian species .

Q & A

Q. How do EPA data requirements for this compound reregistration influence experimental design in academic research?

  • Methodological Answer : Align study parameters with EPA’s "Generic Data Requirements" (e.g., acute toxicity testing in birds, fish, and invertebrates). Prioritize GLP (Good Laboratory Practice) compliance for regulatory relevance .

Q. What ethical frameworks apply to field studies involving this compound in ecologically sensitive areas?

  • Methodological Answer : Conduct risk-benefit analyses under institutional review boards (IRBs). Follow IUCN guidelines for non-target species protection and minimize cross-contamination via buffer zones .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.